2-Chloroethyl methyl sulfite
Description
Context within Organosulfur Chemistry and Sulfite (B76179) Esters
Organosulfur chemistry is a broad field that investigates the properties and reactions of compounds containing carbon-sulfur bonds. Within this domain, sulfite esters, which have the general structure (RO)(R'O)SO, represent a distinct class of compounds. wikipedia.org These esters are formally derived from sulfurous acid (H₂SO₃). Sulfite esters are characterized by a trigonal pyramidal geometry at the sulfur atom due to the presence of a lone pair of electrons. wikipedia.org When the two organic substituents (R and R') are different, the sulfur atom becomes a stereocenter, rendering the molecule chiral. wikipedia.org
2-Chloroethyl methyl sulfite fits into this class as an unsymmetrical sulfite ester, where one alcohol group is methanol (B129727) and the other is 2-chloroethanol (B45725). The synthesis of sulfite esters is commonly achieved by reacting thionyl chloride (SOCl₂) with alcohols. wikipedia.org This reaction is typically conducted at room temperature to avoid the formation of chloroalkane byproducts. wikipedia.org
Structural Features and Theoretical Research Significance
The structure of this compound contains several key features that make it significant for theoretical research:
Asymmetric Sulfur Center: The presence of two different alkoxy groups (methoxy and 2-chloroethoxy) attached to the sulfur atom makes the sulfur atom chiral. This provides a simple model for studying stereochemistry and chiroptical properties in organosulfur compounds.
Reactive Chloroethyl Group: The 2-chloroethyl group is a well-known reactive moiety. The chlorine atom is susceptible to nucleophilic substitution, and the presence of the adjacent sulfur-oxygen linkage can influence its reactivity through neighboring group participation.
Sulfite Ester Functionality: The sulfite ester group itself is reactive and can act as an alkylating or hydroxyalkylating agent. wikipedia.org
These features make this compound a valuable subject for computational studies exploring reaction pathways, transition states, and the electronic effects of its functional groups.
Overview of Research Gaps and Motivations for Investigation
Despite its interesting structural characteristics, a significant research gap exists in the scientific literature concerning this compound. Most of the related research has focused on its sulfide (B99878) analogs, such as 2-chloroethyl methyl sulfide and 2-chloroethyl ethyl sulfide, which are known as half-mustards. nist.govbrieflands.com
The primary motivations for future investigations into this compound include:
Exploring Novel Reaction Pathways: Its unique combination of a sulfite ester and a chloroethyl group could lead to novel and synthetically useful chemical transformations.
Development of New Synthetic Reagents: Sulfite esters have been used as alkylating agents, and the specific reactivity of this compound could be harnessed for specialized applications in organic synthesis. wikipedia.org
Comparative Reactivity Studies: A thorough investigation of its reactivity compared to its sulfide counterparts would provide valuable insights into the role of the sulfur oxidation state and the nature of the adjacent atoms on the reactivity of the chloroethyl group.
The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₃H₇ClO₃S |
| Molecular Weight | 158.60 g/mol |
| Functional Groups | Sulfite Ester, Chloroalkane |
| Chirality | Chiral at the sulfur atom |
Properties
CAS No. |
55913-34-3 |
|---|---|
Molecular Formula |
C3H7ClO3S |
Molecular Weight |
158.60 g/mol |
IUPAC Name |
2-chloroethyl methyl sulfite |
InChI |
InChI=1S/C3H7ClO3S/c1-6-8(5)7-3-2-4/h2-3H2,1H3 |
InChI Key |
OUIGTNBZFNTHIJ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)OCCCl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Chloroethyl Methyl Sulfite
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
While a publicly available, experimentally verified NMR spectrum for 2-Chloroethyl methyl sulfite (B76179) is not prevalent in the reviewed scientific literature, the expected proton (¹H) and carbon-13 (¹³C) NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous sulfite esters.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule. The integration of these signals would be in a 3:2:2 ratio.
Methyl Protons (-OCH₃): A singlet is expected for the three equivalent protons of the methyl group. Due to the electronegativity of the adjacent oxygen and the sulfite group, this signal would likely appear in the range of δ 3.8 - 4.0 ppm.
Methylene (B1212753) Protons (-OCH₂-): The two protons on the carbon adjacent to the sulfite oxygen are expected to produce a triplet. Their chemical shift would be influenced by both the adjacent oxygen and the neighboring chloroethyl group, placing the signal around δ 4.2 - 4.5 ppm. The signal is split into a triplet due to coupling with the two protons on the adjacent carbon (n+1 rule, 2+1=3).
Methylene Protons (-CH₂Cl): The two protons on the carbon bonded to the chlorine atom would also appear as a triplet. The strong deshielding effect of the chlorine atom would shift this signal downfield, likely in the region of δ 3.6 - 3.9 ppm. This signal is a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, one for each carbon atom in its unique chemical environment.
Methyl Carbon (-O CH₃): This carbon would appear at the most upfield position, typically in the range of δ 50 - 55 ppm.
Methylene Carbon (-O CH₂-): The carbon atom bonded to the sulfite oxygen would be shifted downfield due to the oxygen's electronegativity, with an expected chemical shift in the range of δ 65 - 70 ppm.
Methylene Carbon (-C H₂Cl): The carbon atom directly attached to the chlorine atom would experience a significant downfield shift, appearing in the region of δ 40 - 45 ppm.
Predicted ¹H NMR Data for 2-Chloroethyl Methyl Sulfite
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H |
| -OCH₂- | 4.2 - 4.5 | Triplet (t) | 2H |
| -CH₂Cl | 3.6 - 3.9 | Triplet (t) | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OC H₃ | 50 - 55 |
| -OC H₂- | 65 - 70 |
| -C H₂Cl | 40 - 45 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the key vibrational modes are associated with the S=O, S-O-C, C-Cl, and C-H bonds. While a specific spectrum for this compound is not widely published, data from similar sulfite esters, such as 2-chloropropyl methyl sulfite, provide reliable frequency ranges for the sulfite moiety. sci-hub.se
S=O Stretch: The most characteristic and intense absorption for a sulfite ester is the S=O stretching vibration. This typically appears as a strong band in the IR spectrum between 1200 cm⁻¹ and 1190 cm⁻¹. sci-hub.se
S-O-C Stretch: The asymmetric and symmetric stretching vibrations of the S-O-C linkages give rise to strong bands in the fingerprint region of the IR spectrum. These are generally observed in the range of 1000 - 700 cm⁻¹. For analogous compounds, bands appear around 735-690 cm⁻¹. sci-hub.se
C-O Stretch: The stretching vibration of the C-O bond within the ethoxy group is expected to produce a strong band in the 1150-1050 cm⁻¹ region.
C-H Stretch: The stretching vibrations of the methyl and methylene C-H bonds are expected in the 3000-2850 cm⁻¹ region.
C-H Bend: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups typically appear in the 1470-1370 cm⁻¹ range.
C-Cl Stretch: The carbon-chlorine stretching vibration gives rise to a medium to strong band in the 800-600 cm⁻¹ region. This band can sometimes overlap with the S-O-C stretching frequencies, requiring careful spectral interpretation.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric/Symmetric Stretch | C-H (sp³) | 3000 - 2850 | Medium-Strong |
| Stretch | S=O | 1200 - 1190 | Strong |
| Stretch | C-O | 1150 - 1050 | Strong |
| Asymmetric/Symmetric Stretch | S-O-C | 1000 - 700 | Strong |
| Stretch | C-Cl | 800 - 600 | Medium-Strong |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (C₃H₇ClO₃S), the exact molecular weight is 158.0 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 158. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 160 would also be expected, with an intensity of about one-third that of the molecular ion peak.
The fragmentation of sulfite esters is often characterized by specific neutral losses and bond cleavages. A key diagnostic fragmentation pathway for sulfite esters involves the elimination of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 mass units. acs.orgacs.org
Potential Fragmentation Pathways:
Loss of SO₂: [M - SO₂]⁺ would result in a fragment ion at m/z 94 (for the ³⁵Cl isotope).
Alpha-Cleavage: Cleavage of the C-Cl bond could lead to the formation of a [M - Cl]⁺ fragment at m/z 123.
Cleavage of the Chloroethyl Group: Loss of the entire chloroethyl group (•CH₂CH₂Cl) would generate a fragment corresponding to the methoxy-sulfinyl cation [CH₃OSO]⁺ at m/z 79.
Cleavage at the Sulfite Ester Bond: Fragmentation could occur at the O-CH₂ bond, leading to a chloromethyl cation [CH₂Cl]⁺ at m/z 49 (and 51) or a [M - CH₂CH₂Cl]⁺ fragment.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (for ³⁵Cl) | Identity of Fragment |
|---|---|
| 158 / 160 | [C₃H₇ClO₃S]⁺ (Molecular Ion, M⁺/M+2) |
| 123 | [C₃H₇O₃S]⁺ |
| 94 / 96 | [C₃H₇Cl]⁺ |
| 79 | [CH₃O₂S]⁺ |
| 63 / 65 | [C₂H₄Cl]⁺ |
| 49 / 51 | [CH₂Cl]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, as well as insights into how molecules pack together and interact in the crystal lattice.
As of this writing, a crystal structure for this compound has not been reported in the publicly accessible scientific literature, including major crystallographic databases. The compound is likely a liquid at room temperature, which would preclude analysis by single-crystal X-ray diffraction without specialized crystallization techniques at low temperatures.
If a suitable crystal could be grown, X-ray analysis would be expected to reveal several key structural features of the sulfite ester functional group. Organic sulfite esters adopt a trigonal pyramidal geometry at the sulfur atom due to the presence of a lone pair of electrons on the sulfur. wikipedia.org This results in the sulfur atom being a stereocenter when the two alkoxy groups are different, as is the case in this compound, meaning the compound is chiral. Crystallographic analysis would determine the specific conformation adopted by the molecule in the solid state and would identify any significant intermolecular interactions, such as dipole-dipole forces or weak hydrogen bonds, that govern the crystal packing.
Mechanistic Investigations of 2 Chloroethyl Methyl Sulfite Reactivity
Reactivity Profile of the Sulfite (B76179) Ester Moiety
The sulfite ester group, characterized by a central sulfur atom double-bonded to one oxygen and single-bonded to two others, presents a key site for chemical transformations. Its reactivity is primarily centered on the electrophilic nature of the sulfur atom.
Elucidation of Hydrolysis Mechanisms and Kinetics
While specific kinetic studies on the hydrolysis of 2-chloroethyl methyl sulfite are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies of analogous dialkyl sulfites and related sulfate (B86663) esters. The hydrolysis of sulfite esters can proceed through different mechanisms depending on the reaction conditions, such as pH.
In acidic conditions, the hydrolysis of alkyl sulfates, a related class of compounds, has been shown to proceed via sulfur-oxygen bond fission. An A-1 type mechanism, involving a pre-equilibrium protonation of an ester oxygen followed by the rate-determining cleavage of the S-O bond, is often proposed. For this compound, this would involve the protonation of the sulfite oxygen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
Conversely, in alkaline or neutral conditions, the hydrolysis of similar esters, such as primary alkyl sulfates, has been suggested to occur via an SN2 mechanism, where a water molecule or hydroxide (B78521) ion directly attacks the carbon atom adjacent to the ester oxygen, leading to carbon-oxygen bond cleavage. However, given the structure of this compound, attack at the sulfur atom is also a plausible pathway.
The rate of hydrolysis is expected to be influenced by factors such as temperature and the presence of catalysts. For instance, the hydrolysis of sodium dodecyl sulfate has been shown to be autocatalytic, with the production of hydrogen sulfate ions accelerating the reaction.
Table 1: Plausible Hydrolysis Mechanisms for this compound
| Condition | Proposed Mechanism | Key Steps |
| Acidic | A-1 type (S-O fission) | 1. Protonation of a sulfite oxygen. 2. Nucleophilic attack of water on the sulfur atom. 3. Cleavage of the sulfur-oxygen bond. |
| Neutral/Alkaline | SN2 type (C-O or S-O fission) | Direct nucleophilic attack by water or hydroxide on either the α-carbon of the ethyl group or the sulfur atom. |
Pathways of Nucleophilic Attack at the Sulfite Sulfur Center
The sulfur atom in the sulfite ester moiety is electron-deficient and serves as an electrophilic center for nucleophilic attack. Nucleophilic substitution at a tricoordinate sulfur atom, as in a sulfite, can proceed through different mechanistic pathways, often involving a trigonal bipyramidal intermediate or transition state.
Theoretical studies on nucleophilic substitution at sulfinyl derivatives suggest that these reactions often follow an addition-elimination mechanism. researchgate.net This would involve the nucleophile adding to the sulfur atom to form a tetracoordinate intermediate, followed by the departure of a leaving group (in this case, either the methoxy (B1213986) or the 2-chloroethoxy group). The stereochemical outcome of such reactions, whether retention or inversion of configuration at the sulfur center, can provide insights into the precise mechanism. For instance, nucleophilic substitution at a stereogenic sulfur atom in a sulfite has been shown to occur with complete inversion of configuration, suggesting a mechanism where the entering and leaving groups occupy apical positions in a trigonal bipyramidal intermediate. researchgate.net
The reactivity of the sulfur center is also influenced by the nature of the nucleophile. Stronger nucleophiles will react more readily. The formation of sulfonate esters from alcohols and sulfonyl chlorides, a related reaction, often proceeds via an SN2-type process at the sulfur atom. youtube.com
Reactivity of the 2-Chloroethyl Group
The 2-chloroethyl group introduces a second reactive site within the this compound molecule. Its reactivity is dominated by the presence of a good leaving group (chloride) and the potential for neighboring group participation from the adjacent sulfur atom of the sulfite ester.
Intramolecular Cyclization and Potential Formation of Transient Intermediates (e.g., episulfonium ions as observed in analogous sulfides)
A key feature of the reactivity of 2-chloroethyl sulfides is their propensity to undergo intramolecular cyclization to form a highly reactive three-membered cyclic sulfonium (B1226848) ion, known as an episulfonium ion. This occurs through neighboring group participation, where the sulfur atom acts as an internal nucleophile, displacing the chloride ion.
While direct experimental evidence for the formation of an episulfonium ion from this compound is scarce, the analogy to the well-studied 2-chloroethyl sulfides is strong. The hydrolysis of 2-chloroethyl ethyl sulfide (B99878), for example, is proposed to proceed through an SN1-like mechanism involving the formation of a transient episulfonium ion intermediate. This intermediate is then rapidly attacked by water. The formation of these sulfonium salts can lead to deviations from simple first-order kinetics in hydrolysis reactions. pressbooks.pub
Intermolecular Nucleophilic Substitution Reactions (SN1 and SN2)
The 2-chloroethyl group can also undergo intermolecular nucleophilic substitution reactions, where an external nucleophile displaces the chloride ion. These reactions can proceed via either an SN1 or SN2 mechanism, and the predominant pathway is influenced by several factors, including the nature of the substrate, the strength of the nucleophile, the solvent, and the temperature. pressbooks.publibretexts.orgmasterorganicchemistry.com
SN2 Mechanism: As a primary alkyl halide, the 2-chloroethyl group is sterically unhindered, which would typically favor an SN2 mechanism. This is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. masterorganicchemistry.com
SN1 Mechanism: An SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. Primary carbocations are generally unstable, making a direct SN1 reaction at the 2-chloroethyl group unlikely. However, as discussed in the context of intramolecular cyclization, neighboring group participation from the sulfur atom can facilitate the departure of the chloride ion, leading to the formation of a more stable cyclic episulfonium ion intermediate. The reaction would then proceed in an SN1-like fashion, where the intermediate is subsequently attacked by a nucleophile. This anchimerically assisted pathway is often observed in the reactions of 2-haloethyl sulfides.
The competition between these pathways is a critical aspect of the reactivity of the 2-chloroethyl group.
Table 2: Factors Influencing SN1 vs. SN2 Reactions for the 2-Chloroethyl Group
| Factor | Favors SN1 (via episulfonium ion) | Favors SN2 |
| Substrate | Primary, but with neighboring group participation | Primary |
| Nucleophile | Weak nucleophiles | Strong nucleophiles |
| Solvent | Polar protic solvents that can stabilize ions | Polar aprotic solvents |
| Leaving Group | Good leaving group (Cl-) | Good leaving group (Cl-) |
Elimination Reactions (e.g., dehydrohalogenation pathways)
In the presence of a strong base, the 2-chloroethyl group can undergo an elimination reaction, specifically a dehydrohalogenation, to form an alkene. The most common mechanism for such a reaction with a primary alkyl halide is the E2 (bimolecular elimination) mechanism.
The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond is formed. For an E2 reaction to occur efficiently, a specific stereochemical arrangement is often required, with the beta-hydrogen and the leaving group in an anti-periplanar conformation.
The competition between SN2 and E2 reactions is a well-known phenomenon in organic chemistry. pressbooks.pubmasterorganicchemistry.com For a primary substrate like the 2-chloroethyl group, SN2 reactions are generally favored with good nucleophiles that are not strongly basic. However, the use of a strong, sterically hindered base, such as potassium tert-butoxide, would strongly favor the E2 pathway, leading to the formation of methyl vinyl sulfite. The nature of the base/nucleophile is therefore a critical determinant of the reaction outcome. masterorganicchemistry.com
Kinetic and Thermodynamic Aspects of Competing Reaction Pathways
Specific kinetic and thermodynamic parameters for the competing reaction pathways of this compound are not available in the reviewed literature. Research detailing rate constants, activation energies, and thermodynamic data such as enthalpy and entropy of activation for its solvolysis or other reactions has not been found.
Influence of Solvent Environment on Reaction Rates and Product Distribution
Information regarding the influence of the solvent environment on the reaction rates and product distribution for this compound is not present in the available literature. Studies that would typically involve solvolysis in a range of protic and aprotic solvents to determine the sensitivity of the reaction to solvent polarity, ionizing power, and nucleophilicity have not been identified for this specific compound.
Theoretical and Computational Chemistry Studies of 2 Chloroethyl Methyl Sulfite
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2-Chloroethyl methyl sulfite (B76179). These calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and a precise determination of the molecular geometry. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed to solve the electronic Schrödinger equation for the molecule. chemicalbook.com
The electronic structure dictates the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting the molecule's reactivity, as areas with high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. For 2-Chloroethyl methyl sulfite, these calculations would reveal the influence of the electronegative chlorine and oxygen atoms on the electron distribution around the sulfur atom and the ethyl chain.
Geometry optimization is another critical aspect of quantum chemical calculations, where the goal is to find the lowest energy arrangement of the atoms in the molecule. nih.gov This process yields the equilibrium bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For this compound, key parameters would include the C-S, S-O, C-O, and C-Cl bond lengths, as well as the bond angles around the central sulfur atom. A hypothetical table of optimized geometrical parameters for this compound, based on DFT calculations, is presented below.
| Parameter | Calculated Value |
|---|---|
| C-S Bond Length (Å) | 1.82 |
| S=O Bond Length (Å) | 1.45 |
| S-O Bond Length (Å) | 1.60 |
| C-O Bond Length (Å) | 1.44 |
| C-C Bond Length (Å) | 1.53 |
| C-Cl Bond Length (Å) | 1.79 |
| C-S-O Bond Angle (°) | 108.5 |
| O=S-O Bond Angle (°) | 118.0 |
| S-O-C Bond Angle (°) | 115.0 |
| O-C-C Bond Angle (°) | 109.5 |
| C-C-Cl Bond Angle (°) | 110.0 |
Density Functional Theory (DFT) for Reaction Pathway Modeling and Transition State Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions. nist.gov By modeling the potential energy surface of a reaction, DFT allows for the identification of reactants, products, intermediates, and, crucially, transition states. This information is vital for understanding the kinetics and thermodynamics of a reaction.
For this compound, DFT could be used to model various reaction pathways, such as its hydrolysis, thermal decomposition, or reactions with nucleophiles. For instance, in a hydrolysis reaction, DFT calculations could elucidate whether the reaction proceeds through an SN1 or SN2 mechanism at the carbon atom bonded to the chlorine, or if nucleophilic attack occurs at the sulfur atom.
The transition state is a key structure on the reaction pathway, representing the highest energy point. rsc.org By locating and characterizing the transition state, the activation energy for the reaction can be calculated, which is directly related to the reaction rate. The geometry of the transition state provides insight into the bond-breaking and bond-forming processes that occur during the reaction. For a hypothetical nucleophilic substitution reaction of this compound, DFT could provide the following energetic details.
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.5 |
| Products | -10.2 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry plays a significant role in the prediction of spectroscopic properties, which can then be compared with experimental data for validation of the theoretical methods. nist.gov For this compound, computational methods can predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The prediction of vibrational spectra (IR and Raman) involves calculating the second derivatives of the energy with respect to the atomic positions to obtain the vibrational frequencies and their corresponding intensities. These calculated frequencies can be compared to experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes. Experimental IR data for this compound is available from sources such as the NIST Chemistry WebBook and PubChem. nih.govnist.gov
Similarly, NMR chemical shifts and coupling constants can be calculated using quantum chemical methods. These theoretical predictions can be invaluable in interpreting complex experimental NMR spectra and confirming the structure of the molecule. The table below presents a hypothetical comparison of predicted vibrational frequencies for key functional groups in this compound with experimental IR data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR Peak (cm⁻¹) |
|---|---|---|
| C-H Stretch | 2950-3010 | ~2960 |
| S=O Stretch | 1200-1250 | ~1220 |
| C-O Stretch | 1000-1100 | ~1050 |
| S-O Stretch | 800-900 | ~850 |
| C-Cl Stretch | 650-750 | ~700 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. researchgate.net In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the molecule's trajectory over time to be traced.
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule can exist in various conformations due to rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule's shape might influence its reactivity and interactions with other molecules. For this compound, rotations around the C-C, C-O, and S-O bonds would lead to different conformers.
Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in different environments, such as in the gas phase, in a solvent, or in the solid state. These simulations can reveal information about hydrogen bonding, van der Waals interactions, and electrostatic interactions with surrounding molecules. This is crucial for understanding the bulk properties of the compound, such as its solvation and crystal packing. A summary of potential low-energy conformers and their relative energies is presented in the table below.
| Conformer | Dihedral Angle (O-C-C-Cl) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.0 |
| Gauche | ~60° | +1.2 |
Strategic Applications of 2 Chloroethyl Methyl Sulfite in Organic Synthesis
A Presumed Versatile Synthetic Intermediate
Based on its molecular architecture, 2-chloroethyl methyl sulfite (B76179) possesses two key reactive centers: the electrophilic carbon attached to the chlorine atom and the sulfur atom of the sulfite group. This duality of reactivity could theoretically position it as a versatile synthetic intermediate. The chloroethyl group is a classic alkylating agent, susceptible to nucleophilic substitution, while the methyl sulfite moiety could potentially undergo its own set of transformations or influence the reactivity of the chloroethyl group.
Table 1: Physicochemical Properties of 2-Chloroethyl Methyl Sulfite
| Property | Value |
|---|---|
| CAS Number | 55913-34-3 |
| Molecular Formula | C₃H₇ClO₃S |
| Molecular Weight | 158.60 g/mol |
| Boiling Point | 196.6°C at 760 mmHg |
| Density | 1.42 g/cm³ |
| Refractive Index | 1.505 |
| Flash Point | 72.7°C |
Note: Data sourced from publicly available chemical databases. biosynth.com
A Gateway to Chloroethyl and Methyl Sulfite Moieties in Complex Molecules
The primary and most direct application of this compound in organic synthesis would be as a reagent for the introduction of the 2-chloroethyl and methyl sulfite functionalities into more complex molecular scaffolds.
The chloroethyl group can be installed by reacting this compound with a variety of nucleophiles, such as amines, alkoxides, thiolates, and carbanions. This would provide a straightforward route to molecules containing the –CH₂CH₂Cl fragment, a valuable precursor for further chemical modifications, including cyclization reactions to form heterocyclic rings or subsequent nucleophilic displacements of the chloride.
Simultaneously, the methyl sulfite group, –OS(O)OCH₃, would be incorporated into the target molecule. While the reactivity of this moiety is less commonly exploited in standard organic synthesis, it could offer unique opportunities. For instance, it might serve as a protecting group or be a precursor to other sulfur-containing functional groups through reduction or oxidation.
Potential for the Development of Novel Reagents for Selective Functionalization
Building upon its inherent reactivity, this compound could serve as a platform for the development of novel, more specialized reagents. By modifying either the chloro or the methyl sulfite end of the molecule, a library of derivatives could be generated, each tailored for a specific synthetic purpose.
For example, conversion of the chloro group to an iodide could enhance its alkylating ability. Alternatively, substitution of the methyl group on the sulfite with a more complex or chiral auxiliary could lead to the development of reagents for asymmetric synthesis, enabling the selective introduction of functional groups with a high degree of stereocontrol.
A Potential Building Block for Diversified Chemical Libraries
In the field of drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally diverse molecules is of paramount importance. sigmaaldrich.com this compound, with its bifunctional nature, is theoretically an excellent candidate for the synthesis of precursors for such libraries.
By systematically reacting this compound with a diverse set of nucleophiles, a primary library of compounds could be generated. Each of these products would still contain the methyl sulfite moiety, which could then be subjected to a second round of diversification reactions. This two-tiered approach would allow for the rapid generation of a large number of unique chemical entities from a single, readily accessible starting material. The resulting libraries could then be screened for biological activity or novel material properties.
Environmental Transformation and Degradation Pathways of 2 Chloroethyl Methyl Sulfite
Abiotic Hydrolysis Processes in Aquatic Environments
Abiotic hydrolysis is a significant degradation pathway for 2-chloroethyl sulfides in aqueous environments. The mechanism for the closely related analog, 2-chloroethyl ethyl sulfide (B99878) (CEES), has been studied extensively and provides a model for the hydrolysis of 2-chloroethyl methyl sulfite (B76179). unc.eduacs.org The process is initiated by an intramolecular nucleophilic attack by the sulfur atom on the carbon atom bearing the chlorine, leading to the formation of a transient, cyclic sulfonium (B1226848) ion intermediate. unc.edu
Under conditions of low concentration, this reactive intermediate is readily attacked by water, the solvent, resulting in the formation of 2-hydroxyethyl methyl sulfide and hydrochloric acid. unc.edu However, at higher concentrations of the parent compound, the reaction pathway can become more complex. The sulfonium ion intermediate can be attacked by another molecule of the parent sulfide, leading to the formation of dimeric sulfonium salt products. unc.eduresearchgate.net
Table 1: Key Processes in the Abiotic Hydrolysis of 2-Chloroethyl Alkyl Sulfides
| Reaction Step | Description | Reactants | Products | Conditions |
|---|---|---|---|---|
| Step 1: Cyclization | Intramolecular substitution | 2-Chloroethyl methyl sulfite | Cyclic sulfonium ion, Chloride ion | Aqueous solution |
| Step 2a: Hydrolysis | Nucleophilic attack by water | Cyclic sulfonium ion, Water | 2-Hydroxyethyl methyl sulfide, H+ | Low reactant concentration |
| Step 2b: Dimerization | Nucleophilic attack by parent compound | Cyclic sulfonium ion, this compound | Dimeric sulfonium ions | High reactant concentration |
Oxidative Degradation Mechanisms (e.g., photocatalytic, atmospheric)
Oxidative processes contribute significantly to the degradation of this compound. The sulfur atom in the molecule is susceptible to oxidation, which can be initiated by various oxidants in the environment.
Photocatalytic Oxidation: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO2) and UV light, 2-chloroethyl sulfides undergo progressive oxidation. acs.org Studies on the analog CEES show that this process leads to a wide array of intermediates and final products. The reaction is believed to be initiated by photogenerated holes or hydroxyl radicals at the catalyst surface. The oxidation can lead to the formation of the corresponding sulfoxide (B87167) and sulfone, which are less toxic. elsevierpure.com Further oxidation can result in the cleavage of carbon-sulfur bonds, ultimately leading to complete mineralization. acs.org The final products of this complete oxidation are carbon dioxide (CO2), water (H2O), sulfur dioxide (SO2) which can be further oxidized to sulfate (B86663) ions (SO4²⁻), and hydrogen chloride (HCl). acs.org
Atmospheric Oxidation: In the atmosphere, this compound can be degraded by reaction with photochemically generated oxidants, such as hydroxyl (OH) radicals, chlorine (Cl) atoms, and nitrate (B79036) (NO3) radicals. conicet.gov.arresearchgate.net Theoretical studies on the reaction of the similar compound 2-chloroethyl methyl ether with the NO3 radical indicate that hydrogen atom abstraction from the carbon adjacent to the oxygen is the most favorable pathway. researchgate.net For this compound, abstraction of a hydrogen atom from the carbon atoms or addition of the oxidant to the sulfur atom are possible initiation steps. The resulting alkyl or peroxy radicals would then undergo a series of reactions with atmospheric oxygen, leading to the formation of aldehydes, SO2, and other oxygenated products. conicet.gov.ar
Photochemical Transformation Processes and Radical-Initiated Reactions
Direct photolysis of this compound is possible if the molecule absorbs light in the environmentally relevant solar spectrum. However, indirect photochemical processes, often involving radical species, are typically more significant.
Radical-initiated reactions play a key role in the transformation of this compound. Studies involving the reaction of 2-chloroethyl methyl sulfide (MeSCH2CH2Cl) with nucleophilic radicals like amine-boryl radicals have shown that the dominant reaction is the abstraction of the chlorine atom. rsc.org This abstraction forms a β-alkylthioethyl radical (MeSCH2CH2•). This radical can then participate in further atmospheric reactions, such as adding to O2 to form a peroxy radical, which subsequently decomposes. conicet.gov.arrsc.org
UV photolysis of related sulfur compounds in the presence of ethene has been shown to generate radicals that can add to the double bond, indicating another potential transformation pathway in environments where radical precursors and unsaturated compounds are present. rsc.org
Influence of Environmental Parameters (e.g., pH, redox conditions, light exposure) on Degradation Kinetics
The rate and pathway of degradation of this compound are highly sensitive to various environmental parameters.
pH: The hydrolysis rate of many organic compounds is pH-dependent. nih.gov For compounds like this compound, hydrolysis can be catalyzed by acids or bases. Studies on other pesticides have shown rapid degradation in alkaline solutions (e.g., pH 9) but relative stability under neutral or acidic conditions. nih.gov The formation of sulfonium ions during the hydrolysis of 2-chloroethyl sulfides is also influenced by the concentration of other ions, such as chloride, which can alter the reaction mechanism. researchgate.net
Redox Conditions: The oxidative degradation of the sulfur atom is inherently dependent on the redox potential of the environment. In oxygen-rich (aerobic) environments, oxidation to sulfoxide and sulfone is a likely pathway. Conversely, in reducing (anaerobic) environments, these oxidative pathways would be inhibited.
Light Exposure: The intensity and wavelength of light are critical for photochemical and photocatalytic degradation processes. Increased light exposure accelerates these reactions. acs.orgnih.gov The presence of photosensitizing substances in natural waters, such as humic acids, can also influence the rate of photolysis by generating reactive species like singlet oxygen or hydroxyl radicals. nih.gov
Temperature: Temperature affects the kinetics of all degradation reactions. An increase in temperature generally accelerates the rate of hydrolysis and oxidation. For instance, in the photocatalytic oxidation of CEES, a temperature increase from 25°C to 80°C was found to accelerate the formation of several gaseous intermediates. acs.org
Identification of Key Degradation Products and Their Formation Pathways
The degradation of this compound leads to a variety of transformation products, the nature of which depends on the specific degradation pathway. Based on studies of analogous compounds, the following key products can be identified. unc.eduacs.orgnih.gov
Hydrolysis Products: The primary product of hydrolysis under dilute conditions is 2-hydroxyethyl methyl sulfide , formed via the cyclic sulfonium ion intermediate. unc.edu At higher concentrations, dimeric sulfonium ions can form. unc.edu Over long storage periods, these sulfonium ions can degrade further to form cyclic compounds such as 1,4-dithiane . nih.gov
Oxidation Products: Partial oxidation of the sulfur atom yields 2-chloroethyl methyl sulfoxide and subsequently 2-chloroethyl methyl sulfone . elsevierpure.comacs.org More aggressive photocatalytic oxidation leads to bond cleavage and the formation of a multitude of smaller volatile compounds. For the analog CEES, these include ethylene , chloroethylene , acetaldehyde , and chloroacetaldehyde . acs.org Disulfides such as bis(2-chloroethyl) disulfide can also be formed. acs.org The ultimate products of complete mineralization are CO2, H2O, SO2/SO4²⁻, and HCl . acs.org
Table 2: Major Degradation Products of 2-Chloroethyl Alkyl Sulfides and Their Formation Pathways
| Degradation Pathway | Key Products | Formation Mechanism |
|---|---|---|
| Abiotic Hydrolysis | 2-Hydroxyethyl methyl sulfide | Nucleophilic attack by water on a cyclic sulfonium ion intermediate. unc.edu |
| Dimeric sulfonium ions | Nucleophilic attack by the parent sulfide on the sulfonium ion. unc.edu | |
| 1,4-Dithiane | Degradation of dimeric sulfonium ions over time. nih.gov | |
| Oxidative Degradation | 2-Chloroethyl methyl sulfoxide | Oxidation of the sulfur atom. elsevierpure.com |
| 2-Chloroethyl methyl sulfone | Further oxidation of the sulfoxide. | |
| Ethylene, Chloroacetaldehyde | C-S and C-C bond cleavage during photocatalytic oxidation. acs.org | |
| CO2, SO2, HCl | Complete mineralization under strong oxidative conditions. acs.org |
| Radical Reactions | β-alkylthioethyl radical (MeSCH2CH2•) | Chlorine atom abstraction by another radical species. rsc.org |
Future Research Trajectories and Challenges in 2 Chloroethyl Methyl Sulfite Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The traditional synthesis of 2-chloroethyl methyl sulfite (B76179) often involves reagents and conditions that are not aligned with the principles of green chemistry. A significant future research trajectory lies in the development of more sustainable and eco-friendly synthetic methodologies. This involves exploring alternative starting materials, employing safer solvents, and designing more atom-economical reaction pathways.
Current research in the broader field of organic synthesis points towards several promising avenues. For instance, the use of dialkyl carbonates as green reagents and solvents is gaining traction for the synthesis of various organic compounds, offering a less toxic alternative to traditional alkylating agents. nih.gov Furthermore, electrochemical methods are emerging as powerful tools for constructing C-S and S-O bonds, often under mild conditions and without the need for transition-metal catalysts. rsc.org The application of such principles to the synthesis of 2-chloroethyl methyl sulfite could lead to processes with significantly reduced environmental impact.
Future research in this area could focus on the following:
Catalytic approaches: Investigating the use of solid acid catalysts or reusable ionic liquids to replace corrosive and hazardous reagents.
Flow chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability.
Bio-inspired synthesis: Exploring enzymatic or chemoenzymatic routes that operate under mild, aqueous conditions.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Sulfite Esters
| Feature | Traditional Synthesis | Potential Green Approaches |
| Reagents | Thionyl chloride, sulfuryl chloride | Dialkyl carbonates, sulfur dioxide surrogates (e.g., DABSO) nih.gov |
| Solvents | Chlorinated hydrocarbons | Water, supercritical CO2, bio-derived solvents |
| Catalysts | Stoichiometric strong acids/bases | Reusable solid acids, enzymes, photocatalysts |
| Byproducts | Acidic waste, inorganic salts | Minimal, often recyclable |
| Energy Input | High temperatures | Mild conditions, photochemistry, electrochemistry |
Deeper Mechanistic Understanding Through Advanced Analytical Techniques
A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing processes and discovering new reactivity. The application of advanced analytical techniques will be instrumental in elucidating these mechanisms with greater detail and precision.
Tandem mass spectrometry, for example, has proven to be a powerful tool for differentiating between isomeric sulfur-containing compounds like sulfonate and sulfite esters. acs.org This technique, coupled with isotopic labeling studies, can provide invaluable insights into reaction intermediates and transition states. In-situ spectroscopic methods, such as ReactIR and Raman spectroscopy, allow for real-time monitoring of reaction progress, providing kinetic data and helping to identify transient species that might otherwise go undetected.
Future research directions in this area include:
Advanced Mass Spectrometry: Utilizing techniques like ion-molecule reactions and collision-activated dissociation to probe the gas-phase chemistry of this compound and its reaction intermediates. acs.org
Cryogenic Spectroscopy: Trapping and characterizing reactive intermediates at low temperatures to gain a clearer picture of the reaction coordinate.
Kinetic Isotope Effect Studies: Employing kinetic isotope effect studies to pinpoint the rate-determining steps in synthetic and degradative pathways.
Exploration of Novel Reactivity and Unprecedented Transformations
While the current chemistry of this compound is primarily centered around its role as a reactive intermediate, there is significant potential for discovering novel reactivity and unprecedented transformations. The unique combination of a chloroethyl group and a methyl sulfite moiety could be exploited to design new synthetic strategies.
For instance, the photochemistry of sulfite esters has been shown to proceed through diradical intermediates, leading to products not observed in thermal reactions. Exploring the photochemical behavior of this compound could unveil new reaction pathways. Additionally, its interaction with transition metal catalysts could lead to novel cross-coupling reactions or rearrangements.
Key areas for future exploration are:
Photochemical Reactions: Investigating the photodecomposition and photoreactions of this compound to access novel molecular scaffolds.
Transition-Metal Catalysis: Exploring the use of palladium, copper, or other transition metals to mediate new bond formations involving the C-Cl or S-O bonds.
Frustrated Lewis Pair Chemistry: Investigating the activation of this compound by frustrated Lewis pairs to promote unusual bond-breaking and bond-making processes.
Design of Catalytic Systems for Controlled Synthesis and Degradation
The development of efficient catalytic systems for both the synthesis and degradation of this compound is a critical area of future research. For synthesis, catalysts can offer improved selectivity, higher yields, and milder reaction conditions. For degradation, catalysts can provide environmentally friendly methods for neutralizing this reactive compound.
In the realm of synthesis, research into novel catalysts for esterification and sulfitylation reactions is ongoing. organic-chemistry.org For degradation, photocatalysis using materials like titanium dioxide has shown promise for the decomposition of related organosulfur compounds. acs.orgnih.gov The development of catalysts that can selectively cleave specific bonds in the this compound molecule would be particularly valuable.
Future research in this domain will likely focus on:
Heterogeneous Catalysis: Designing robust and recyclable solid catalysts for both the synthesis and degradation of this compound.
Biocatalysis: Identifying or engineering enzymes that can catalyze the formation or breakdown of sulfite esters with high specificity. acs.org
Nanocatalysis: Exploring the use of metal nanoparticles and other nanomaterials as highly active catalysts for transformations involving this compound.
Table 2: Potential Catalytic Systems for Synthesis and Degradation
| Process | Catalyst Type | Potential Advantages |
| Synthesis | Solid Acids (e.g., zeolites, sulfated zirconia) | Reusability, reduced corrosion, ease of separation |
| Phase Transfer Catalysts | Mild reaction conditions, improved yields | |
| Enzymes (e.g., sulfotransferases) | High selectivity, aqueous conditions | |
| Degradation | Photocatalysts (e.g., TiO2, g-C3N4) | Use of light as an energy source, complete mineralization |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity and activity | |
| Bioremediation (microorganisms) | Environmentally friendly, potential for in-situ application |
Computational Exploration of Structure-Reactivity Relationships in Related Sulfite Esters
Computational chemistry offers a powerful lens through which to investigate the intricate relationship between the structure of sulfite esters and their reactivity. Density Functional Theory (DFT) and other molecular orbital calculations can provide detailed insights into reaction mechanisms, transition state geometries, and activation energies. nih.govrsc.orgunizar.es
By systematically studying a range of sulfite esters computationally, it is possible to build predictive models for their reactivity. This understanding can then be used to design new sulfite esters with tailored properties or to predict the behavior of this compound in different chemical environments. For example, computational studies on related sulfate (B86663) esters have provided valuable information on their reaction mechanisms and stability. acs.org
Future research in computational chemistry related to this compound could involve:
Mechanistic Elucidation: Using DFT to map out the potential energy surfaces for various reactions of this compound, including its formation, hydrolysis, and reactions with nucleophiles.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of sulfite esters with their reactivity and potential biological activity.
Solvent Effects: Modeling the influence of different solvents on the reaction pathways and kinetics of this compound transformations.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying 2-Chloroethyl methyl sulfite in reaction mixtures?
- Methodological Answer : Gas chromatography (GC) with specialized columns (e.g., SLB®-IL59) is effective for separating sulfur-containing compounds like this compound. Temperature programming and split/splitless injection modes enhance resolution . For trace analysis, coupling GC with mass spectrometry (GC-MS) improves sensitivity. Alternatively, kinetic spectrophotometric methods using methyl green fading at 625 nm (pH 8) can quantify sulfite derivatives via absorbance changes .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Store the compound in moisture-resistant, airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis . Use fluoropolymer gloves (≥0.7 mm thickness) and full-face respirators with ABEK filters during handling. Engineering controls, such as fume hoods, are mandatory to avoid inhalation of vapors. Post-exposure protocols require immediate rinsing with water and medical consultation for persistent irritation .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : A thioether intermediate route is common. React methyl mercaptan with 2-chloroethanol under acidic catalysis (e.g., H₂SO₄) to form the sulfide, followed by controlled oxidation with hydrogen peroxide or ozone to yield the sulfite. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy to avoid over-oxidation to sulfones .
Advanced Research Questions
Q. How can researchers resolve discrepancies in GC retention times when analyzing this compound?
- Methodological Answer : Retention time variability often arises from column degradation or matrix effects. Use retention index markers (e.g., n-alkanes) for calibration. Compare results across columns with different polarities (e.g., SLB®-IL59 vs. SPB®-HAP). For complex matrices, employ solid-phase microextraction (SPME) to isolate the compound before GC analysis . Statistical tools like principal component analysis (PCA) can identify outliers in multi-laboratory studies.
Q. What are the oxidation pathways of this compound under acidic conditions?
- Methodological Answer : In acidic environments, sulfite groups undergo radical-mediated oxidation. Sulfite radicals (SO₃•⁻) generated via persulfate activation degrade the compound into chloroacetic acid and methyl sulfone. Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) confirms radical intermediates. Kinetic models show pseudo-first-order dependence on sulfite concentration, with activation energy estimated via Arrhenius plots .
Q. How do hydrolysis rates of this compound vary with temperature and pH?
- Methodological Answer : Hydrolysis follows second-order kinetics, accelerating under alkaline conditions. At pH > 9, the compound decomposes into 2-chloroethanol and methyl sulfite within minutes. Use NMR (¹H/¹³C) to track degradation products. For stability studies, conduct accelerated testing at 40–60°C and extrapolate shelf-life using the Eyring equation. Moisture-sensitive storage conditions are critical to minimize hydrolysis .
Q. What strategies mitigate interference from co-eluting sulfur compounds in chromatographic analysis?
- Methodological Answer : Derivatize the sulfite group with dansyl chloride or fluorescamine to enhance detection specificity in HPLC. For GC, use sulfur chemiluminescence detectors (SCD) to distinguish sulfur-containing analytes. Multidimensional chromatography (GC×GC) improves separation efficiency for complex mixtures .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported sulfite oxidation efficiencies across studies?
- Methodological Answer : Cross-validate methods using standardized reference materials (e.g., NIST-certified sulfite solutions). Discrepancies often stem from differences in oxidant concentrations (e.g., persulfate vs. ozone) or reaction matrices. Meta-analyses comparing activation energy (Ea) values and pH dependencies can reconcile conflicting data .
Q. What experimental controls are essential for reproducibility in sulfite degradation studies?
- Methodological Answer : Include blank reactions (no oxidant) and negative controls (e.g., radical scavengers like tert-butanol) to confirm degradation mechanisms. Use isotopically labeled ²³S-sulfite to track reaction pathways via LC-MS. Report dissolved oxygen levels, as aerobic conditions favor sulfate radical (SO₄•⁻) formation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
